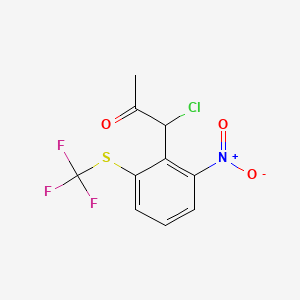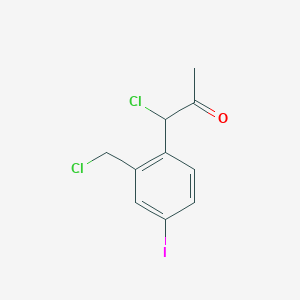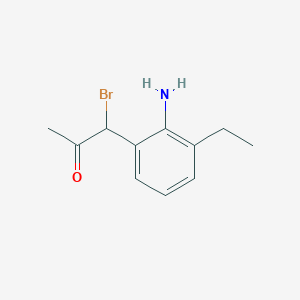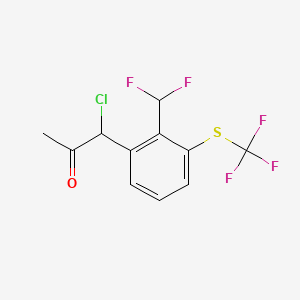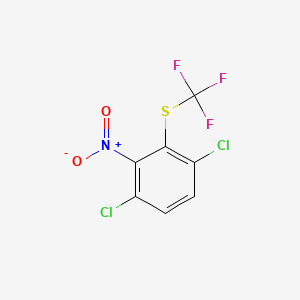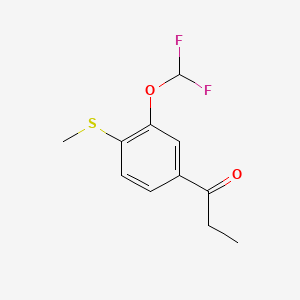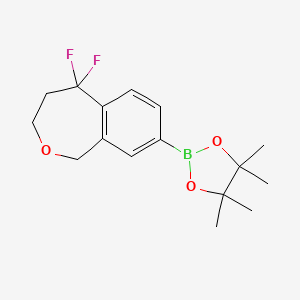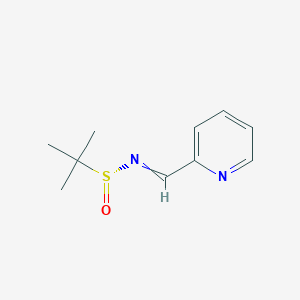
(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a sulfinamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with pyridine-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the imine bond between the sulfinamide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Secondary amines
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in metal-catalyzed reactions. Its unique structure allows it to coordinate with metal ions, making it useful in the development of new catalysts.
Medicine
In medicine, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of enzyme inhibition.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various high-value products.
Mecanismo De Acción
The mechanism of action of ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide
- ®-2-methyl-N-(quinolin-2-ylmethylidene)propane-2-sulfinamide
- ®-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide
Uniqueness
®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both a pyridine ring and a sulfinamide group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-6-4-5-7-11-9/h4-8H,1-3H3/t14-/m1/s1 |
Clave InChI |
AIPSJOUYSQXOGI-CQSZACIVSA-N |
SMILES isomérico |
CC(C)(C)[S@@](=O)N=CC1=CC=CC=N1 |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)
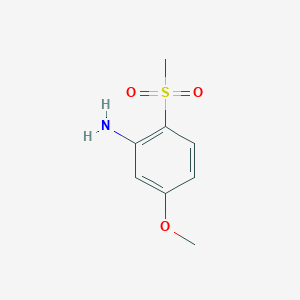
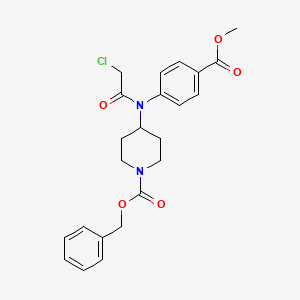
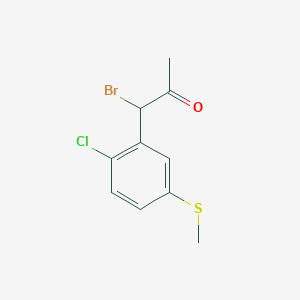
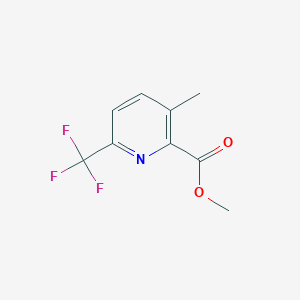
![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)

